1-(Butan-2-yl)-3-cyclopentylbenzene
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Overview
Description
1-(Butan-2-yl)-3-cyclopentylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butan-2-yl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-cyclopentylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with butan-2-yl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-3-cyclopentylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, controlled temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(Butan-2-yl)-3-cyclopentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-3-cyclopentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4-tert-butylbenzene: Similar structure with a tert-butyl group instead of a cyclopentyl group.
1-(Butan-2-yl)-3-methylbenzene: Contains a methyl group instead of a cyclopentyl group.
1-(Butan-2-yl)-3-ethylbenzene: Contains an ethyl group instead of a cyclopentyl group.
Uniqueness
1-(Butan-2-yl)-3-cyclopentylbenzene is unique due to the presence of both a butan-2-yl group and a cyclopentyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62379-86-6 |
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Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-butan-2-yl-3-cyclopentylbenzene |
InChI |
InChI=1S/C15H22/c1-3-12(2)14-9-6-10-15(11-14)13-7-4-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3 |
InChI Key |
VISPUQMIBBJZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC(=C1)C2CCCC2 |
Origin of Product |
United States |
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